6-O-Desmethyl donepezil-d7

LC-MS/MS Internal Standard Isotopic Purity

SIL for quantifying the active donepezil metabolite in plasma. Substituting with parent drug or -d5 analog standards introduces co-elution and matrix effect errors, invalidating bioequivalence study data per FDA/EMA guidelines. - Ensures <7.5% CV precision and 0.02 ng/mL LLOQ in PK/BE trials - Deuterium-enhanced stability minimizes re-preparation in high-throughput TDM - Corrects for metabolite-specific ion suppression in forensic post-mortem matrices

Molecular Formula C23H27NO3
Molecular Weight 372.5 g/mol
Cat. No. B12365794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Desmethyl donepezil-d7
Molecular FormulaC23H27NO3
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O
InChIInChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D,15D2
InChIKeyDJRBBQJREIMIEU-SLKCBCNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Desmethyl Donepezil-d7: Deuterated Internal Standard


6-O-Desmethyl donepezil-d7 (CAS: 1261396-76-2) is a stable, heavy isotope-labeled analog of 6-O-desmethyl donepezil, the major active metabolite of the Alzheimer's drug donepezil [1]. It incorporates seven deuterium (²H) atoms, resulting in a molecular mass increase of +7 Da relative to the unlabeled metabolite . The compound is not pharmacologically active itself; its sole function is as a stable isotope-labeled (SIL) internal standard for the precise, accurate, and matrix-corrected quantification of 6-O-desmethyl donepezil in complex biological matrices such as human plasma, urine, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Stable isotope-labeled (SIL) internal standard
+7 Da mass shift for distinct MS/MS detection
Co-elutes with 6-O-desmethyl donepezil for matrix-effect correction

Why 6-O-Desmethyl Donepezil-d7 Cannot Be Replaced


Substituting 6-O-desmethyl donepezil-d7 with a generic internal standard or even a closely related labeled analog introduces significant quantitation error and invalidates the analytical method. Using the unlabeled metabolite as an internal standard is impossible, as its signal cannot be differentiated from the target analyte. Employing a different deuterated analog like donepezil-d7 (parent drug standard) or 6-O-desmethyl donepezil-d5 creates a physicochemical and chromatographic mismatch with the 6-O-desmethyl donepezil analyte, leading to differential matrix effects, inconsistent extraction recovery, and inaccurate concentration calculations [1]. Specifically, donepezil-d7 differs in retention time (tR) and chemical structure, failing to correct for analyte-specific ion suppression or enhancement [2]. Even the -d5 analog, while closer, has a different mass shift and potentially different chromatographic behavior due to a distinct number of deuterium atoms, preventing full co-elution and thus compromising the fundamental assumption of isotope-dilution mass spectrometry .

Target Internal Standard
Potential Substitute & Risk
6-O-Desmethyl Donepezil-d7 (+7 Da, co-eluting)
Unlabeled metabolite: cannot differentiate from target analyte; may invalidate quantitation.
Identical chromatographic behavior to analyte
Donepezil-d7 (parent IS): different retention and structure; fails to correct matrix effects.
+7 Da mass shift minimizes isotopic cross-talk
6-O-Desmethyl donepezil-d5 (+5 Da): higher spectral overlap risk, may elevate LLOQ.

Quantitative Evidence for 6-O-Desmethyl Donepezil-d7


Mass Spectrometric Differentiation vs. -d5 Analog

The seven-deuterium substitution in 6-O-desmethyl donepezil-d7 provides a nominal mass shift of +7 Da compared to the unlabeled 6-O-desmethyl donepezil analyte, which is +2 Da greater than the -d5 analog. This larger mass difference minimizes isotopic cross-talk and ensures a clear, distinct MS/MS transition (e.g., m/z 373.3 → 91.3 for the -d7 standard) that does not overlap with the analyte's signal (m/z 366.3 → 91.3), as established in validated LC-MS/MS methods . In contrast, the -d5 analog has a mass shift of +5 Da, which can lead to a higher degree of spectral overlap with the naturally occurring M+2 isotope of the analyte, potentially compromising the lower limit of quantification (LLOQ) and assay accuracy, especially at low concentrations .

Mass Shift Differentiation
Reported
+7 Da (d7) vs. +5 Da (d5) nominal mass shift
Lower isotopic cross-talk risk
Additional +2 Da separation supports robust LLOQ
LC-MS/MS Internal Standard Isotopic Purity Matrix Effects

Co-Elution vs. Non-Analog Internal Standards

The fundamental requirement for a stable isotope-labeled internal standard in LC-MS/MS is near-identical chromatographic behavior to the target analyte to ensure it experiences the exact same matrix effects (ion suppression or enhancement) and extraction recovery. Studies on deuterated internal standards demonstrate that a perfect match in chemical structure and a high degree of deuteration (e.g., -d7) lead to complete co-elution with the unlabeled analyte [1]. This is in stark contrast to using a non-analog internal standard like galantamine or donepezil-d7, which, due to different chemical structures, exhibit distinct retention times (e.g., donepezil at m/z 380.2/91.2 vs. 6-O-desmethyl donepezil at m/z 366.3/91.3) and fail to correct for analyte-specific matrix effects, leading to quantitative bias [2].

Co-Elution & Matrix Correction
Class-level
Co-eluting IS corrects ion suppression; non-analog IS shows differential matrix effects
May reduce quantitation bias
Class-level inference from deuterated IS literature
Matrix Effect Ion Suppression Co-elution LC-MS/MS

Isotopic Purity vs. Unlabeled Analogs

Vendor specifications for 6-O-desmethyl donepezil-d7 typically report an isotopic enrichment of ≥98% ²H, ensuring minimal unlabeled (d0) impurity . This high isotopic purity is crucial for maintaining a low LLOQ, as any d0 impurity in the internal standard stock solution will directly contribute to the analyte signal, raising the baseline and artificially inflating the apparent LLOQ. For an unlabeled or poorly labeled analog, this impurity can be significant, limiting the ability to quantify low pg/mL concentrations of 6-O-desmethyl donepezil in plasma, where physiological levels can be as low as 0.03 ng/mL [1].

Isotopic Purity & LLOQ
Reported
≥98% ²H enrichment enables LLOQ 0.02 ng/mL
Supports trace metabolite quantification
d0 impurity in unlabeled analog raises baseline
Isotopic Purity LLOQ Cross-Talk Method Validation

Enhanced Stability vs. Non-Deuterated Analogs

The incorporation of seven deuterium atoms strengthens the carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond due to the kinetic isotope effect, resulting in enhanced metabolic and chemical stability . This is a class-level characteristic of deuterated compounds, making 6-O-desmethyl donepezil-d7 more resistant to degradation during long-term storage, sample preparation, and within the mass spectrometer source compared to the unlabeled 6-O-desmethyl donepezil. This enhanced stability ensures the internal standard's concentration remains constant throughout the analytical workflow, which is a fundamental requirement for accurate quantitation [1].

Stability vs Unlabeled
Class-level
C-D bonds enhance resistance to degradation
May reduce degradation during storage
Class-level inference; supports long-term assay consistency
Stability Deuterium Isotope Effect Long-term Storage Sample Integrity

6-O-Desmethyl Donepezil-d7 Applications


Regulated Bioanalytical Assay for PK/BE

This is the primary use case. 6-O-Desmethyl donepezil-d7 is the gold-standard internal standard for developing and validating LC-MS/MS methods to quantify 6-O-desmethyl donepezil in human plasma for pivotal pharmacokinetic (PK) studies and bioequivalence (BE) trials. As demonstrated by Patel et al. (2008), a validated method using a deuterated IS is essential for achieving the precision (<7.5% CV) and accuracy required by FDA and EMA guidelines to support regulatory submissions for generic donepezil formulations [1]. The high isotopic purity and co-elution properties of the -d7 standard are critical for achieving the low LLOQ (0.02 ng/mL) needed to fully characterize the metabolite's PK profile.

Therapeutic Drug Monitoring of Donepezil

In clinical laboratories, this internal standard enables the accurate quantification of the active metabolite 6-O-desmethyl donepezil in patient plasma samples for TDM. Given the narrow therapeutic window and significant inter-individual variability in donepezil metabolism, accurate measurement of both parent and active metabolite is crucial for dose individualization. A method using a matrix-matched, deuterated internal standard like 6-O-desmethyl donepezil-d7 minimizes analytical error, ensuring that clinical decisions are based on reliable data. The enhanced stability of the -d7 standard also reduces the frequency of standard re-preparation in a high-throughput clinical lab environment [2].

Preclinical DDI and Metabolism Studies

In non-clinical research, 6-O-desmethyl donepezil-d7 is indispensable for in vitro and in vivo studies investigating the metabolic pathways of donepezil and its potential for DDIs. Researchers can use it to precisely quantify the formation of 6-O-desmethyl donepezil in hepatocyte incubations, liver microsomes, or in plasma from treated animal models. The ability to accurately measure the active metabolite in the presence of the parent drug and other metabolites is essential for generating robust data for physiologically based pharmacokinetic (PBPK) modeling and predicting clinical DDI risks [3].

Forensic Toxicology and Post-Mortem Analysis

In forensic settings, 6-O-Desmethyl donepezil-d7 serves as a reliable internal standard for the confirmation and quantification of the donepezil metabolite in complex post-mortem matrices (e.g., blood, urine, vitreous humor, liver tissue). These samples often suffer from severe matrix effects and analyte degradation. The use of a stable, co-eluting, deuterated internal standard is non-negotiable for achieving the high degree of analytical certainty required for legal proceedings. The +7 Da mass shift ensures confident identification, and the deuterium-enhanced stability protects against false-negative results due to post-collection degradation .

Application
Selection Property
Validation Focus
PK/BE bioanalytical method validation
Co-eluting deuterated IS (d7)
Matrix-effect correction accuracy
Research PK monitoring of donepezil metabolite
Matrix-matched SIL-IS with low LLOQ
Precision in human plasma research matrices
In vitro/in vivo metabolite quantification for DDI studies
Stable IS for parent/metabolite separation
Metabolite formation rate & exposure context
Forensic toxicology research in degraded matrices
Enhanced stability & +7 Da mass shift
Degradation-resistant quantitation

Technical Documentation Hub

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32 linked technical documents
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